4-(Chloromethyl)pyridazine

Description

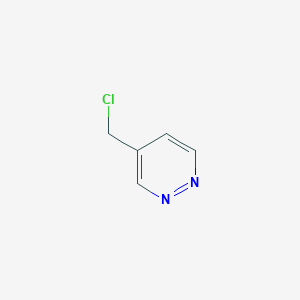

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(chloromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-3-5-1-2-7-8-4-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGJOGPBJGQYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridazine Scaffolds in Synthetic Heterocyclic Chemistry

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal and materials chemistry. researchgate.netnih.gov Its inherent physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for dual hydrogen-bonding, make it a valuable scaffold in drug design. nih.gov These characteristics can be crucial for molecular recognition and interaction with biological targets. nih.gov

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory properties. researchgate.netresearchgate.netrjptonline.orgsciensage.info The structural resemblance of the pyridazinone ring, a derivative of pyridazine, to DNA bases has made it a target in pharmaceutical chemistry. researchgate.net Furthermore, the pyridazine core is of significant interest in agriculture as it is used in plant growth factors and herbicides. researchgate.net The versatility of the pyridazine structure allows for easy substitution and functionalization, making it a privileged scaffold for the development of new chemical entities. rjptonline.org

Strategic Importance of Chloromethyl Functionality in Organic Transformations

The chloromethyl group (–CH₂Cl) is a highly reactive functional group in organic chemistry. chempanda.comwikipedia.org Its strategic importance lies in its ability to act as an electrophilic building block, readily participating in nucleophilic substitution reactions. ontosight.ai This reactivity allows for the introduction of the chloromethyl group into aromatic compounds through processes like the Blanc chloromethylation, or more commonly, for the subsequent attachment of various nucleophiles such as amines, thiols, and alcohols. chempanda.com

This functionality is instrumental in the synthesis of more complex molecules. For instance, it is used to introduce the methoxymethyl (MOM) protecting group for alcohols. chempanda.comwikipedia.org The chloromethyl group's ability to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. ontosight.ai The presence of a chloromethyl group on a heterocyclic ring, such as in 4-(chloromethyl)pyridazine, significantly enhances the molecule's utility as an intermediate in the construction of diverse and complex chemical structures. mdpi.com

Overview of Research Trajectories for 4 Chloromethyl Pyridazine

Classical and Contemporary Synthetic Routes to the this compound Core

The synthesis of this compound can be approached through two primary strategies: the direct chlorination of a methyl-substituted precursor or the construction of the chloromethyl group via a multi-step sequence from other pyridazine (B1198779) intermediates.

Chlorination Reactions of Methyl-Substituted Pyridazines

The most direct conceptual route to this compound is the chlorination of the methyl group of 4-methylpyridazine (B73047). However, this approach is fraught with challenges. The pyridazine ring is sensitive to certain powerful chlorinating agents. For instance, heating methyl-substituted pyridazines with thionyl chloride has been reported to lead to complete decomposition or the formation of intractable tars, rendering this method unsuitable. publish.csiro.auresearchgate.net

Alternative strategies focus on free-radical chlorination, which can offer greater selectivity for the side chain over the aromatic ring. Reagents such as N-chlorosuccinimide (NCS), often initiated by UV light or a radical initiator like benzoyl peroxide (BPO), are employed for this purpose in analogous heterocyclic systems. The reactivity of methyl groups on aza-aromatic rings towards radical halogenation can be high; for example, 4-methylpyridine is known to be quite reactive towards N-bromosuccinimide (NBS). daneshyari.com However, the success of these reactions can be variable. In some cases, N-chlorosuccinimide has been found to be ineffective for the side-chain chlorination of certain methyl-pyridines, necessitating the use of alternative reagents like trichloroisocyanuric acid (TCCA). google.com These findings suggest that while direct free-radical chlorination of 4-methylpyridazine is a potential pathway, it would require careful optimization of reagents and conditions to avoid ring decomposition and achieve acceptable yields.

Multi-Step Conversions from Readily Available Pyridazine Precursors

A more controlled and often higher-yielding approach involves the multi-step synthesis of this compound from other functionalized pyridazine precursors. This strategy typically builds the desired chloromethyl group from a more stable functional group, such as a hydroxymethyl or carboxyl group.

A common and well-documented pathway, analogous to the synthesis of 4-(chloromethyl)pyridine, involves several transformations: google.com

Oxidation: The synthesis can begin with 4-methylpyridazine sigmaaldrich.com, which is oxidized to pyridazine-4-carboxylic acid.

Reduction to Alcohol: The carboxylic acid is then typically converted to its ester and subsequently reduced to 4-(hydroxymethyl)pyridazine. The synthesis of related hydroxymethyl-substituted pyridazines, such as 3,6-dichloro-4-(hydroxymethyl)pyridazine, has been documented, confirming the viability of this key intermediate. google.com

Chlorination of Alcohol: The final and crucial step is the conversion of the 4-(hydroxymethyl)pyridazine to this compound. This transformation is reliably achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice for converting hydroxymethyl groups on heterocyclic rings to their corresponding chloromethyl derivatives. mdpi.comgoogle.com

Another multi-step approach involves constructing the pyridazine ring with the necessary precursor for the chloromethyl group already in place. For example, cyclocondensation reactions can be employed to form the pyridazine ring system from acyclic precursors, leading to intermediates that can be further elaborated. nih.govuminho.pt

Advanced Reagent and Catalysis Applications in Synthesis

Modern synthetic chemistry offers a range of specialized reagents and catalytic systems to improve the efficiency, selectivity, and environmental profile of reactions leading to this compound.

Utilization of Specialized Chlorinating Agents

The choice of chlorinating agent is critical and depends on the specific transformation being performed (e.g., ring vs. side-chain chlorination, or conversion of an alcohol). Beyond standard reagents, several specialized agents offer unique reactivity profiles.

| Reagent | Abbreviation | Typical Application | Conditions & Remarks |

| Thionyl Chloride | SOCl₂ | Conversion of hydroxymethyl groups to chloromethyl groups. mdpi.comgoogle.com | Often used neat or in solvents like toluene. google.com Can cause decomposition with methylpyridazines directly. publish.csiro.auresearchgate.net |

| Phosphorus Oxychloride | POCl₃ | Chlorination of pyridazinones and other hydroxylated aza-arenes. evitachem.com | Typically used under reflux conditions. |

| N-Chlorosuccinimide | NCS | Ring chlorination; potential for side-chain radical chlorination. | Often requires a radical initiator (e.g., BPO, light) for side-chain reactions. Can be used in aqueous media for greener processes. isca.me |

| Trichloroisocyanuric Acid | TCCA | Side-chain chlorination of alkyl-substituted heterocycles. | Reported to be effective where NCS fails for certain substrates. google.com |

| Cyanuric Chloride | Conversion of hydroxymethyl groups to chloromethyl groups. | Used in conjunction with DMF to form the active Vilsmeier-type reagent. mdpi.com |

This table provides a summary of common chlorinating agents and their applications in the synthesis of chlorinated pyridazine and pyridine (B92270) derivatives.

Metal-Free and Organocatalytic Approaches for Chloromethylation

In line with the principles of green chemistry, metal-free and organocatalytic methods are increasingly sought after. For the construction of the pyridazine core itself, metal-free reactions such as the inverse electron-demand aza-Diels–Alder reaction provide a powerful route to highly functionalized pyridazines under neutral conditions. researchgate.net

For the chlorination step, organocatalysis can be employed to enhance the efficacy of traditional reagents. For example, the chlorination of hydroxy aza-arenes can be effectively catalyzed by small amounts of 4-(dimethylamino)pyridine (DMAP). researchgate.net Furthermore, performing chlorinations in alternative solvent systems, such as using N-chlorosuccinimide in aqueous media, can reduce the reliance on volatile organic solvents. isca.me

Strategies for Stereoselective and Regioselective Synthesis

The synthesis of a specific isomer like this compound, as opposed to its 3- or 5-substituted counterparts, is a question of regioselectivity. Synthetic strategies must be designed to control the position of functionalization on the pyridazine ring.

Regioselectivity is often governed by the inherent electronic properties of the pyridazine ring and the directing effects of existing substituents.

Cycloaddition Reactions: The construction of the pyridazine ring via cycloaddition reactions is a powerful method for controlling regiochemistry. For example, the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles proceeds with high regioselectivity to yield specific pyrrolo[1,2-b]pyridazine (B13699388) isomers. nih.gov Similarly, inverse electron-demand Diels-Alder reactions can afford pyridazine derivatives with remarkable regioselectivity. researchgate.net

Directed Functionalization: In a pre-formed pyridazine ring, existing functional groups can direct incoming reagents to a specific position. For instance, in free-radical reactions, the relative stability of radical intermediates at different positions on the ring can influence the site of attack. daneshyari.com

Stereoselective synthesis , while not directly applicable to the achiral this compound itself, is a critical consideration when synthesizing more complex derivatives where the chloromethyl-bearing pyridazine might be incorporated into a larger, chiral molecule. Methods for achieving stereoselectivity in pyridazine synthesis often involve using chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms during the reaction.

Sustainable and Atom-Economic Synthetic Protocols

The development of sustainable and atom-economic synthetic methodologies is a cornerstone of modern green chemistry. For the synthesis of this compound and its derivatives, researchers are increasingly focusing on protocols that minimize waste, reduce energy consumption, and utilize renewable resources and safer reagents. These approaches include microwave-assisted synthesis, flow chemistry, multicomponent reactions, and the use of green catalysts.

One of the key principles of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. In contrast, modern approaches like multicomponent reactions (MCRs) are designed to be inherently atom-economical by combining three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgyoungin.com This technique can be particularly beneficial for the synthesis of heterocyclic compounds like pyridazines. growingscience.comarkat-usa.org The rapid and uniform heating provided by microwaves can enhance reaction rates and selectivity, contributing to a more energy-efficient process. organic-chemistry.org For instance, one-pot Bohlmann-Rahtz pyridine synthesis has been shown to be significantly more efficient under microwave irradiation, with reactions completing in minutes rather than hours and with superior yields. organic-chemistry.orgyoungin.com While a specific microwave-assisted protocol for this compound is not extensively documented, the successful application of MAOS in the synthesis of other substituted pyridines and the chloromethylation of pyridine derivatives suggests its high potential in this area. jocpr.com

Flow chemistry, or continuous flow synthesis, offers another sustainable alternative to traditional batch processing. scispace.com By conducting reactions in a continuous stream through a microreactor, flow chemistry provides enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and scalability. polimi.it The continuous preparation of 2-chloro-5-chloromethylpyridine in a microchannel reactor has been demonstrated to significantly shorten reaction times and improve product selectivity up to 97.88%. google.com This technology minimizes the risks associated with handling hazardous reagents and allows for efficient heat and mass transfer, making it a promising avenue for the industrial production of chloromethylated pyridazines. polimi.itgoogle.com

The use of green catalysts is another critical aspect of sustainable synthesis. umich.edu Catalysts can reduce the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, thereby reducing energy consumption and by-product formation. For the synthesis of pyridazine derivatives, various green catalysts have been explored. Chitosan, a biodegradable polymer derived from chitin, has been successfully employed as a heterogeneous basic catalyst in the synthesis of pyridazines and fused pyridazines, offering an environmentally friendly alternative to traditional base catalysts. arkat-usa.orgumich.edu Similarly, zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been reported as a green and efficient Lewis acid catalyst for the one-pot, three-component synthesis of pyrimido[4,5-c]pyridazines in water at ambient temperature. growingscience.com The reusability and stability of such catalysts are key advantages for sustainable processes. growingscience.com

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy and efficiency in building molecular complexity. bohrium.comrsc.org These one-pot reactions combine three or more starting materials to form a single product, minimizing waste and the need for intermediate purification steps. nih.gov The synthesis of functionalized pyridazines through MCRs under pressure or ultrasonication has been shown to be an atom-economic approach. researchgate.net While a specific MCR for this compound is not prominently featured in the literature, the principles of MCRs can be applied to design novel, efficient, and sustainable routes to this compound and its derivatives. rsc.org

The following tables summarize findings from research on sustainable synthetic methods that are relevant to the synthesis of this compound and its derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis

| Product | Method | Solvent | Catalyst | Time | Yield (%) | Reference |

| Trisubstituted Pyridine | Microwave | DMSO | Acetic Acid | 20 min | 98 | organic-chemistry.org |

| Trisubstituted Pyridine | Conventional | Toluene | - | 24 h | 65 | organic-chemistry.org |

| 2,4-Diaminopyrimidine-5-carbonitrile | Microwave | NMP/TFA | - | 40 min | 90 | jocpr.comresearchgate.net |

| 2,4-Diaminopyrimidine-5-carbonitrile | Conventional | NMP/TFA | - | 21 h | 79 | researchgate.net |

This interactive table allows for sorting and filtering of the data.

Table 2: Green Catalysts in the Synthesis of Pyridazine Derivatives

| Product | Catalyst | Solvent | Reaction Type | Key Advantages | Reference |

| 1,4-Dihydropyridazines | Chitosan | Ethanol | [3+3] Cycloaddition | Green, heterogeneous, biodegradable | arkat-usa.orgumich.edu |

| Pyrimido[4,5-c]pyridazines | ZrOCl₂·8H₂O | Water | One-pot, three-component | Green Lewis acid, high yield, ambient temperature | growingscience.com |

| 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones | Triethanolamine | Water | One-pot, multicomponent | Inexpensive, readily available, green solvent | rsc.org |

| Polyfunctional Pyridazines | Glycerol | Glycerol | Multicomponent | Bio-based solvent, catalyst, high temperature stability | nih.gov |

This interactive table allows for sorting and filtering of the data.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group of this compound is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. evitachem.com

Diversification via Amine, Thiol, and Alcohol Nucleophiles

The chloromethyl group readily undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alcohols. evitachem.com These reactions are fundamental in creating diverse derivatives with potential applications in medicinal chemistry and materials science. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

Amines: Primary and secondary amines react with this compound to form the corresponding aminomethyl-pyridazine derivatives. These reactions are crucial for introducing the pyridazine moiety into larger molecular scaffolds.

Thiols: Thiol nucleophiles react to form thioethers. This type of reaction is valuable for creating compounds with potential biological activity, as the resulting sulfur-containing pyridazines can interact with various biological targets.

Alcohols: Alcohols can act as nucleophiles to produce ether derivatives, further expanding the library of accessible pyridazine-containing compounds.

The following table summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | Aminomethyl-pyridazine |

| Thiol | Thiophenol | Thioether |

| Alcohol | Methanol | Ether |

Quaternization Reactions

The nitrogen atom of the pyridazine ring can be quaternized by alkylating agents. While this compound itself is an alkylating agent, its pyridazine nitrogen can also be susceptible to quaternization, although this is less common than substitution at the chloromethyl group. ktu.eduscielo.brthieme-connect.deresearchgate.net The quaternization of pyridines and related heterocycles is a well-established reaction. scielo.brthieme-connect.de For instance, the reaction of pyridines with chloromethylated compounds, such as those derived from styrene-divinylbenzene copolymers or 4-(4-nitrobenzyl)pyridine, leads to the formation of pyridinium (B92312) salts. scielo.brresearchgate.net This process is often used to determine the content of accessible chloromethyl groups in polymers. scielo.brresearchgate.net The quaternization reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. ktu.eduuiowa.edu

Intramolecular Cyclization and Annulation Reactions

The reactivity of this compound and its derivatives allows for the construction of fused heterocyclic systems through intramolecular reactions. These reactions are powerful tools for synthesizing complex polycyclic molecules.

Formation of Fused Heterocyclic Systems

Derivatives of this compound, where a suitable nucleophile is present elsewhere in the molecule, can undergo intramolecular cyclization to form fused ring systems. For example, a derivative with a tethered amine or thiol group can cyclize to form a new ring fused to the pyridazine core. thaiscience.infothieme-connect.desrce.hr These reactions are often mediated by a base to deprotonate the nucleophile, increasing its reactivity. The ring size of the newly formed heterocycle is dependent on the length and nature of the tether connecting the nucleophile to the pyridazine ring. Such strategies have been employed in the synthesis of various biologically active compounds. thaiscience.info

Ring-Opening and Ring-Closure (e.g., ANRORC-type) Mechanisms in Pyridazine Chemistry

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the nucleophilic substitution of some nitrogen-containing heterocycles, particularly in the presence of strong nucleophiles like potassium amide in liquid ammonia. knu.uawur.nlwikipedia.org This mechanism involves the initial addition of the nucleophile to a carbon atom of the heterocyclic ring, followed by the opening of the ring to form an open-chain intermediate. Subsequent ring closure, often with the expulsion of a leaving group, leads to the final substituted product. knu.uawikipedia.org

While direct evidence for an ANRORC mechanism involving this compound is not extensively documented, the pyridazine ring system itself is known to undergo such transformations. wur.nl For example, halogenated pyridazines can react with potassium amide via an ANRORC pathway. wur.nl It is plausible that under specific conditions, derivatives of this compound could participate in ANRORC-type reactions, especially if the reaction is directed at the pyridazine ring rather than the chloromethyl group. researchgate.netrsc.org

The general steps of an ANRORC mechanism are:

A ddition of the N ucleophile to the heterocyclic ring.

R ing O pening of the resulting adduct.

R ing C losure of the open-chain intermediate to form a new heterocyclic ring.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond simple nucleophilic substitutions, this compound is a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in organic synthesis. scirp.orglibretexts.orgnih.gov

Carbon-Carbon Bond Formation:

The chloromethyl group can be utilized in various cross-coupling reactions to form new C-C bonds. For example, in reactions analogous to Suzuki or Stille couplings, a suitable organometallic reagent can couple with the chloromethyl group, typically catalyzed by a transition metal like palladium. scirp.org These reactions provide a powerful method for attaching aryl or vinyl groups to the methyl position of the pyridazine. The development of new strategies for pyridine activation has led to various carbon-carbon bond-forming reactions on azaheterocyclic scaffolds. uiowa.eduuiowa.edu

Carbon-Heteroatom Bond Formation:

As discussed in section 3.1.1, the reaction of this compound with heteroatom nucleophiles (N, S, O) is a primary example of carbon-heteroatom bond formation. evitachem.comlibretexts.orgnih.govresearchgate.netmdpi.com These reactions are not limited to simple amines, thiols, and alcohols but can also involve more complex nucleophiles, leading to a wide array of functionalized pyridazine derivatives. For instance, coupling reactions catalyzed by copper or palladium are widely used to form C-N, C-O, and C-S bonds. mdpi.comnih.gov

The following table provides examples of bond-forming reactions.

| Reaction Type | Coupling Partner/Nucleophile | Catalyst (if applicable) | Bond Formed |

| Suzuki-type Coupling | Arylboronic acid | Palladium | C-C |

| Nucleophilic Substitution | Amine | - | C-N |

| Nucleophilic Substitution | Thiol | - | C-S |

| Nucleophilic Substitution | Alcohol | - | C-O |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyridazine derivatives to construct complex molecular architectures. acs.org While specific studies on this compound are limited, the reactivity of analogous halopyridazines in Suzuki-Miyaura, Heck, and Sonogashira couplings provides a strong indication of the expected chemical behavior. The chloromethyl group can also participate in coupling reactions, though the C(sp²)-halogen bond on the pyridazine ring is generally more reactive in typical palladium-catalyzed cycles.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for the arylation and heteroarylation of pyridazine scaffolds. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst in a DME/ethanol solvent system with aqueous Na₂CO₃ as the base. mdpi.com The reactions are typically carried out at elevated temperatures, around 80 °C, under a nitrogen atmosphere. mdpi.com Although the yields for these specific transformations were reported as fair to low (14-28%), they demonstrate the feasibility of functionalizing the pyridazine ring via this methodology. mdpi.com It is anticipated that this compound, particularly if converted to a 4-halopyridazine derivative, would undergo similar coupling reactions. The chloromethyl group itself could potentially be a coupling partner under specific conditions, though it is more susceptible to nucleophilic substitution.

| Entry | Halopyridazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 5-Formylthiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 28 | mdpi.com |

| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 14 | mdpi.com |

| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 25 | mdpi.com |

Heck Coupling:

Sonogashira Coupling:

The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a powerful method for introducing alkynyl moieties into organic molecules. organic-chemistry.org This reaction has been applied to halopyridines to synthesize aryl pyridyl ketones through a carbonylative cross-coupling process. sci-hub.se For example, the reaction of 4-iodopyridine (B57791) with phenylboronic acid and carbon monoxide, catalyzed by PdCl₂(PPh₃)₂, yields 4-benzoylpyridine. sci-hub.se The reaction conditions, particularly CO pressure, are critical for achieving high selectivity for the carbonylative product over the direct coupling product. sci-hub.se A similar approach could be envisioned for this compound derivatives, allowing for the introduction of acyl groups. The direct Sonogashira coupling of a halo-substituted this compound with a terminal alkyne would be expected to proceed under standard conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org

| Entry | Halopyridine | Coupling Partner | Catalyst | P(CO) (bar) | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| 1 | 4-Iodopyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | 5 | 80 | 5 | 4-Benzoylpyridine | 75 | sci-hub.se |

| 2 | 3-Bromopyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | 20 | 100 | 4 | 3-Benzoylpyridine | 82 | sci-hub.se |

| 3 | 2-Bromopyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | 20 | 120 | 4 | 2-Benzoylpyridine | 85 | sci-hub.se |

Investigating Vicarious Nucleophilic Substitution (VNS) Pathways on Pyridazines

Vicarious Nucleophilic Substitution (VNS) is a well-established method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org The reaction involves the addition of a carbanion bearing a leaving group at the nucleophilic center to the aromatic ring, followed by base-induced β-elimination of the leaving group and a proton from the ring. nih.gov

The pyridazine ring is an excellent substrate for VNS reactions due to its electron-deficient nature. Studies have shown that pyridazines readily undergo VNS with carbanions derived from compounds like chloromethyl p-tolyl sulfone. rsc.org This reaction offers a direct route to introduce functionalized alkyl groups onto the pyridazine ring. For 3-substituted pyridazines, the VNS reaction with sulfonyl-stabilized carbanions occurs with complete regiospecificity at the C-4 position. rsc.org This is a crucial finding for the synthesis of specifically substituted pyridazines.

The mechanism of VNS on pyridazines involves the initial formation of a Meisenheimer-type adduct. nih.gov The base then facilitates the elimination of the leaving group (e.g., sulfinic acid) to afford the alkylated product. nih.gov In the context of this compound, while the chloromethyl group itself is not the typical VNS reagent, the pyridazine ring is susceptible to VNS reactions with other nucleophiles. For instance, the reaction of pyridazinium N-dicyanomethylides with carbanions leads to the formation of 4-substituted pyridazines in moderate to good yields after the elimination of the dicyanomethylene group. mdpi.com

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting the outcomes of chemical reactions. researchgate.netnih.govmdpi.com

VNS Mechanisms:

Computational studies have been employed to investigate the VNS reaction mechanism. For example, the charge distribution in 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine has been computed to understand its reactivity in VNS reactions. These calculations help in identifying the most susceptible sites for nucleophilic attack. umich.edu Furthermore, local multiorbital electrophilicity descriptors, such as the local electron attachment energy, have been used to study and predict the reactivity of electron-deficient arenes in VNS and SₙAr reactions, showing good to excellent correlations with experimental data. diva-portal.org

Cross-Coupling Mechanisms:

DFT calculations have been instrumental in understanding the mechanisms of palladium-catalyzed cross-coupling reactions of pyridazine derivatives. Studies on the Suzuki-Miyaura reaction of bromopyridazines have provided insights into the electronic structure, conformation, and electron distribution of the reactants, intermediates, and products. mdpi.comresearchgate.netnih.gov These calculations help in rationalizing the observed yields and selectivities. For instance, DFT modeling of the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene (B1249389) boronic acids has helped to elucidate the specific role of the ferrocene moiety and the solvent in the observed hydrodebromination side reactions. mdpi.com

Radical Stability:

Theoretical studies have also been conducted to understand the stability of radical intermediates. The stability of alkyl radicals is influenced by factors such as the degree of substitution and hyperconjugation. ru.nlnih.gov While the common textbook knowledge suggests that alkyl radical stability increases with substitution, some quantum chemical investigations have shown that methyl substitution can actually destabilize the radical center itself, with the observed trend in bond dissociation energies being a result of the greater destabilization of the parent molecule. ru.nl Understanding the stability of the pyridazin-4-ylmethyl radical through computational methods would be crucial for designing and predicting the outcomes of radical-mediated transformations of this compound. A quantitative approach combining thermodynamic and kinetic descriptors has been developed to create a "radical stability score," which can identify long-lived radicals. rsc.org Such a computational approach could be applied to assess the persistence of the pyridazin-4-ylmethyl radical.

Advanced Spectroscopic and Structural Characterization of 4 Chloromethyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. A combination of one-dimensional and two-dimensional techniques allows for the complete mapping of the proton and carbon framework of 4-(Chloromethyl)pyridazine.

The ¹H and ¹³C NMR spectra of this compound are predicted by considering the known spectra of pyridazine (B1198779) and the electronic effects of the chloromethyl substituent. The parent pyridazine molecule has a plane of symmetry, resulting in two distinct signals in both ¹H and ¹³C NMR spectra. The introduction of the -CH₂Cl group at the C4 position breaks this symmetry, leading to a more complex spectrum with unique signals for each proton and carbon atom.

¹H NMR Spectroscopy: The protons on the pyridazine ring are significantly deshielded due to the electronegativity of the two adjacent nitrogen atoms. In the parent pyridazine, protons at the C3/C6 positions (ortho to the nitrogens) appear at approximately 9.2 ppm, while protons at the C4/C5 positions (meta to the nitrogens) are found around 7.5 ppm. chemicalbook.com The introduction of the electron-withdrawing chloromethyl group at C4 is expected to deshield the adjacent protons at C3 and C5. The proton at C6, being the most remote, would be least affected. The methylene (B1212753) protons of the chloromethyl group are expected to appear as a sharp singlet in the range of 4.5-5.0 ppm, a typical region for protons on a carbon adjacent to both an aromatic ring and a chlorine atom. libretexts.org

¹³C NMR Spectroscopy: In pyridazine, the C3/C6 carbons resonate at approximately 150 ppm, while the C4/C5 carbons appear around 127 ppm. The -CH₂Cl substituent will have a direct (alpha) effect on C4, shifting it downfield. It will also have smaller, through-bond (beta and gamma) effects on the other ring carbons. The carbon of the chloromethyl group itself is expected to resonate in the 40-50 ppm range. Several studies on substituted pyridazines have confirmed that chemical shifts can be analyzed and predicted based on substituent effects. nih.govcdnsciencepub.comblumberginstitute.org

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| H3 | ¹H | ~9.3 | d (doublet) | J(H3,H5) ≈ 2 |

| H5 | ¹H | ~7.8 | dd (doublet of doublets) | J(H5,H6) ≈ 8; J(H5,H3) ≈ 2 |

| H6 | ¹H | ~9.2 | d (doublet) | J(H6,H5) ≈ 8 |

| CH₂Cl | ¹H | ~4.8 | s (singlet) | - |

| C3 | ¹³C | ~152 | CH | - |

| C4 | ¹³C | ~135 | C | - |

| C5 | ¹³C | ~128 | CH | - |

| C6 | ¹³C | ~150 | CH | - |

| CH₂Cl | ¹³C | ~45 | CH₂ | - |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. A cross-peak between the signals for H5 and H6 would be expected due to their vicinal coupling. A weaker, long-range coupling might be observed between H3 and H5. The methylene protons (-CH₂Cl) would show no correlations, confirming their isolation from the ring's proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between H3 and C3, H5 and C5, H6 and C6, and the methylene protons with the CH₂Cl carbon. This allows for the unambiguous assignment of the carbon signals corresponding to protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would be:

Methylene protons to C4 (two-bond correlation).

Methylene protons to C3 and C5 (three-bond correlations).

H3 to C4 and C5.

H5 to C4 and C6. The observation of correlations from the methylene protons to C3, C4, and C5 would definitively prove that the chloromethyl group is located at the C4 position.

NOE (Nuclear Overhauser Effect): NOE spectroscopy reveals through-space proximity of nuclei. For a small, relatively rigid molecule like this compound, NOE effects would likely be observed between the methylene protons and the adjacent ring proton H3 and H5, further confirming the structure.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the pyridazine ring and the chloromethyl group. The pyridazine ring gives rise to several distinct vibrations. core.ac.ukliberty.edu Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz Ring stretching vibrations for C=C and C=N bonds are expected in the 1600-1400 cm⁻¹ region. nih.gov Numerous C-H in-plane and out-of-plane bending vibrations create a fingerprint pattern below 1300 cm⁻¹. The chloromethyl group introduces its own characteristic vibrations. The C-H stretching of the methylene group will appear in the 3000-2850 cm⁻¹ range. umass.edu More importantly, the C-Cl stretching vibration gives a strong and characteristic band, typically found in the 850-550 cm⁻¹ region for alkyl chlorides. libretexts.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2900 | Methylene (-CH₂) Asymmetric/Symmetric Stretch | Medium-Weak |

| 1600-1550 | Ring C=N Stretch | Medium-Strong |

| 1500-1400 | Ring C=C Stretch | Medium-Strong |

| ~1440 | Methylene (-CH₂) Scissoring | Medium |

| 1250-1000 | Aromatic C-H In-plane Bending | Medium-Strong |

| 900-700 | Aromatic C-H Out-of-plane Bending | Strong |

| 800-650 | C-Cl Stretch | Strong |

Raman spectroscopy provides complementary information to FT-IR. Vibrations that result in a large change in polarizability, such as symmetric stretches of non-polar bonds, tend to be strong in Raman spectra, whereas vibrations causing a large change in dipole moment are strong in IR. For this compound, the symmetric "breathing" vibration of the pyridazine ring, which is often weak in the IR spectrum, is expected to produce a strong and sharp band in the Raman spectrum, likely around 1000 cm⁻¹. researchgate.net The C-Cl stretch is also typically Raman active. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule. For this compound (C₅H₅ClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula.

A key feature in the mass spectrum of a compound containing one chlorine atom is the isotopic pattern of the molecular ion. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two peaks for the molecular ion: a base peak (M⁺) corresponding to the molecule containing ³⁵Cl, and an M+2 peak corresponding to the molecule with ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom. youtube.comyoutube.com

The fragmentation pattern under electron impact (EI) ionization would provide further structural evidence. Expected fragmentation pathways for this compound include:

Loss of a chlorine radical: Cleavage of the C-Cl bond would result in a prominent fragment ion at [M-Cl]⁺.

Loss of the chloromethyl radical: Cleavage of the bond between the ring and the substituent would lead to a pyridazinyl cation by losing a ·CH₂Cl radical.

Ring fragmentation: Subsequent fragmentation of the pyridazine ring, often by loss of N₂ or HCN, is a common pathway for N-heterocycles and would lead to smaller fragment ions. nih.govresearchgate.net

X-ray Diffraction for Definitive Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is an authoritative technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, defining the molecular conformation. Furthermore, it elucidates the supramolecular structure, revealing how molecules are arranged in the crystal lattice through various intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

A comprehensive search of crystallographic databases for the crystal structure of this compound did not yield any publicly available X-ray diffraction data for this specific compound. Consequently, a detailed analysis of its solid-state and supramolecular structure based on experimental crystallographic data is not possible at this time.

However, the crystal structures of several pyridazine derivatives have been reported, offering valuable insights into the molecular and supramolecular features that might be anticipated for related compounds. The following sections present detailed research findings from X-ray diffraction studies of select pyridazine derivatives, providing a contextual understanding of the structural chemistry of this class of compounds.

The crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile has been determined by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The molecule consists of a central pyridazine ring substituted with two pyridinyl groups and a nitrile group. The crystallographic data provides a precise model of the molecular geometry and the packing of the molecules in the crystal lattice. researchgate.net

Table 1: Crystallographic Data for 3,6-di-2-pyridinyl-4-pyridazine carbonitrile researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₉N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9817(4) |

| b (Å) | 11.5791(19) |

| c (Å) | 12.065(2) |

| β (°) | 102.289(4) |

| Volume (ų) | 1226.03(3) |

| Z | 4 |

| Temperature (K) | 173(2) |

| Rgt(F) | 0.0533 |

The X-ray crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine reveals a fused heterocyclic system. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The molecule adopts a planar conformation in the crystal, and the packing is characterized by π-π stacking interactions with an interplanar spacing of 3.400 Å. researchgate.net This type of interaction is common in aromatic molecules and plays a significant role in the stability of the crystal structure.

Table 2: Crystallographic Data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8568(1) |

| b (Å) | 11.0690(3) |

| c (Å) | 26.4243(7) |

| β (°) | 92.777(1) |

Computational Chemistry and Theoretical Modeling of 4 Chloromethyl Pyridazine

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a principal method for examining the electronic structure and energetics of pyridazine (B1198779) derivatives. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), a detailed understanding of the molecule's properties can be achieved. ijcrt.org These studies are foundational for predicting the molecule's stability, reactivity, and behavior in chemical reactions.

Prediction of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For analogous compounds like 4-chloromethyl pyridine (B92270) hydrochloride, DFT calculations have been used to determine these energies. ijcrt.org

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netconicet.gov.ar These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. Studies on similar structures, like 4-(chloromethyl)-3,5-dimethylisoxazole, demonstrate how Fukui functions can pinpoint reactive centers. worldscientific.com

Table 1: Theoretical Frontier Orbital Energies and Reactivity Descriptors for a Related Pyridine Analog (Data based on theoretical calculations for 4-chloromethyl pyridine hydrochloride) ijcrt.org

| Parameter | Value (eV) |

| EHOMO | -0.27404 |

| ELUMO | -0.00580 |

| Energy Gap (ΔE) | -0.27984 |

Note: This interactive table is based on data for a similar compound and serves as a model for 4-(chloromethyl)pyridazine.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. ajol.info The MEP map uses a color scale to represent different electrostatic potential values. Typically, red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions denote positive potential, indicating electron deficiency and favorability for nucleophilic attack. acs.orgiucr.org Green areas represent neutral potential. ajol.info For pyridine derivatives, the nitrogen atom is often a site of negative potential, while the hydrogen atoms and the chloromethyl group can exhibit positive potential, influencing intermolecular interactions. ijcrt.orgacs.org

Mechanistic Investigations via Transition State Calculations

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by calculating the structures and energies of transition states. acs.org For reactions involving this compound, such as nucleophilic substitutions at the chloromethyl group or reactions at the pyridine ring, DFT can be used to model the potential energy surface. By identifying the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy barriers can be calculated. researchgate.net This information is critical for understanding the kinetics and feasibility of a proposed reaction pathway. For instance, in related systems, DFT has been used to predict transition states and explain the regioselectivity of reactions. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with other molecules over time. nih.govjinr.ru By simulating the atomic motions based on classical mechanics, MD can reveal the preferred conformations of the molecule and the dynamics of the chloromethyl side chain. mdpi.com These simulations are particularly useful for understanding how the molecule behaves in different solvent environments and how it interacts with biological macromolecules, such as enzymes or receptors. nih.gov The simulations can provide insights into binding modes, interaction energies, and the role of specific intermolecular forces like hydrogen bonding and π-π stacking.

Advanced Computational Methods for Predicting Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. dtic.milunibo.it DFT calculations can be used to compute vibrational frequencies, which can then be correlated with experimental FT-IR and FT-Raman spectra. ijcrt.orgnih.gov The calculated frequencies, after appropriate scaling, typically show good agreement with experimental data, aiding in the assignment of vibrational modes. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method allow for the theoretical prediction of NMR chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. worldscientific.comacs.org

Table 2: Predicted Spectroscopic Data for an Analogous Pyridine Derivative (Data based on theoretical calculations for 4-chloromethyl pyridine hydrochloride) ijcrt.org

| Spectroscopic Technique | Predicted Parameter | Value |

| FT-IR | Vibrational Frequencies | Varies (scaled) |

| FT-Raman | Vibrational Frequencies | Varies (scaled) |

| UV-Vis | Absorption Maximum (λmax) | Calculated |

| NMR | ¹H and ¹³C Chemical Shifts | Calculated |

Note: This interactive table illustrates the types of data obtained from computational predictions for a similar compound.

Theoretical Insights into Regioselectivity and Stereoselectivity of Reactions

Theoretical calculations offer significant insights into the regioselectivity and stereoselectivity of chemical reactions. For this compound, the pyridine ring presents multiple potential sites for electrophilic or nucleophilic attack. The inherent electronic properties of the pyridazine ring, combined with the electronic and steric influence of the chloromethyl substituent, dictate the preferred site of reaction. rsc.org Computational studies can model the reaction pathways for attack at different positions, and by comparing the activation energies of the respective transition states, the most likely product can be predicted. acs.orgacs.org The chloromethyl group is a reactive site for nucleophilic substitution, and theoretical models can help explain why attack occurs preferentially at this position over the ring.

Applications of 4 Chloromethyl Pyridazine As a Versatile Synthon in Complex Molecule Synthesis

Development of Novel Pyridazine-Containing Heterocycles

The reactivity of the chloromethyl group in 4-(chloromethyl)pyridazine makes it an excellent electrophilic partner in various substitution and cyclization reactions, facilitating the development of new and complex pyridazine-based heterocyclic systems.

This compound is instrumental in synthesizing pyridazine (B1198779) derivatives with multiple functional groups. The chloromethyl handle allows for nucleophilic substitution reactions, enabling the attachment of a wide array of functionalities. This strategy is fundamental for creating derivatives with tailored electronic and steric properties. Research has demonstrated the selective functionalization of the pyridazine scaffold using various building blocks, where a reactive site, analogous to the chloromethyl group, is displaced by different nucleophiles. uni-muenchen.denih.gov This approach allows for the stepwise and regioselective introduction of substituents, leading to highly decorated pyridazine cores. nih.gov

For example, thio-substituted pyridazines can be used as building blocks where different positions on the ring are selectively metalated and subsequently reacted with electrophiles. nih.gov Similarly, the chloromethyl group on this compound provides a predictable site of reactivity for building chemical diversity. The synthesis of various pyridazine derivatives often involves the reaction of a halogenated pyridazine with nucleophiles like hydrazines or amines to construct more complex scaffolds. nih.govresearchgate.net

| Starting Material Analogue | Reagent | Product Type | Significance |

|---|---|---|---|

| Halogenated Pyridazine | Phosphorus Oxychloride | Chloropyridazine Derivative | Intermediate for further substitution. nih.gov |

| Chloropyridazine Derivative | Hydrazine Hydrate | Hydrazinylpyridazine | Precursor for fused ring systems. nih.gov |

| Hydrazinylpyridazine | Carbon Disulphide | Pyridazinotriazine | Formation of a new fused heterocycle. nih.gov |

| 3-Alkylthio-6-chloropyridazine | TMPMgCl·LiCl / Arylzinc halides | Tri-functionalized Pyridazine | Regioselective functionalization. nih.gov |

Annulation, or ring-forming, reactions are critical for constructing polycyclic aromatic systems. Halogenated pyridazines are common precursors for these transformations. The reactivity of this compound makes it a suitable candidate for intramolecular or intermolecular cyclizations to form fused heterocyclic systems, which are prevalent in pharmacologically active molecules.

Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a core structure in many kinase inhibitors and other therapeutic agents. nih.gov The synthesis of these compounds often involves building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or vice-versa. While direct use of this compound is not always the primary route, the synthesis of related 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines highlights the utility of the chloromethyl group as a reactive handle for further derivatization. mdpi.comresearchgate.net In these systems, the chloro substituent on the pyrimidine ring and the chloromethyl group can be selectively substituted by nucleophiles to create disubstituted products, demonstrating the importance of such reactive groups in building molecular complexity. mdpi.com

Triazolo[4,3-b]pyridazines: This class of compounds has also garnered significant interest due to its biological activities. nih.gov The synthesis typically involves the cyclization of a hydrazinopyridazine derivative. For instance, 3-chloro-6-hydrazinopyridazine (B91096) can be reacted with aromatic aldehydes and subsequently cyclized to form the triazolo[4,3-b]pyridazine core. nih.gov Although this example starts with a different substituted pyridazine, it illustrates a general synthetic strategy where a halogenated pyridazine is converted into a precursor suitable for annulation. The chloromethyl group in this compound could be similarly transformed into a suitable functional group to facilitate such cyclizations, expanding the synthetic routes to these important fused systems.

Role in the Construction of Functionalized C-Nucleosides

C-nucleosides, where the nucleobase is linked to the sugar moiety via a carbon-carbon bond, are an important class of compounds with potential antiviral and anticancer activities. The synthesis of novel C-nucleosides is an active area of research. The pyridazine ring is a valuable pharmacophore that can be incorporated as the nucleobase analogue. nih.gov

A novel approach for synthesizing pyridazine C-nucleosides involves a one-pot, three-step procedure starting from ribofuranosyl furans. This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine. nih.gov This strategy produces 3- and 4-(ribofuranosyl)pyridazines with high regioselectivity. The resulting pyridazine C-nucleosides can be further functionalized. A compound like this compound serves as a model for the type of reactive handle needed for subsequent modifications, such as coupling with other molecules or introducing new functional groups to explore structure-activity relationships. Pyridazines are considered valuable intermediates for constructing diverse heterocyclic derivatives and are recognized as "privileged structures" for drug design. nih.govresearchgate.net

Utilization in Ligand Design for Coordination Chemistry and Catalysis

The field of coordination chemistry relies on the rational design of organic molecules (ligands) that can bind to metal ions, forming coordination complexes with specific geometries, electronic properties, and reactivities. researchgate.net These complexes are central to the development of new catalysts, advanced materials, and therapeutic agents. mdpi.com

Pyridazine and its derivatives are effective ligands due to the presence of two nitrogen atoms that can coordinate to metal centers. The formation of silver(I) coordination polymers with pyridazine-based ligands demonstrates their utility in constructing extended supramolecular architectures. nih.gov this compound is a valuable synthon in this context because the chloromethyl group provides a convenient point of attachment for incorporating the pyridazine moiety into larger, more complex ligand frameworks. This allows for the synthesis of polydentate ligands where the pyridazine unit can act as a bridging or chelating group. By modifying the ligand scaffold, chemists can fine-tune the properties of the resulting metal complexes for applications in catalysis or materials science. uni-wuerzburg.denih.gov

| Ligand Type | Metal Ion Example | Resulting Structure | Potential Application |

|---|---|---|---|

| 4,4'-Bipyridazine | Silver(I) | 3D Polymeric Structure | Functional Materials. nih.gov |

| Pyridazino[4,5-d]pyridazine | Silver(I) | 2D Polymeric Structure | Functional Materials. nih.gov |

| Functionalized Pyridazine | Various Transition Metals | Discrete or Polymeric Complexes | Catalysis, Sensing. researchgate.net |

Application in the Synthesis of Precursors for Advanced Materials

Pyridazine-cored materials have attracted attention for their versatile applications, stemming from the unique electronic properties of the pyridazine ring. dntb.gov.ua The development of advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and functional polymers, often requires building blocks with specific photophysical and electronic characteristics.

Functionalized pyridazines, synthesized from precursors like this compound, can serve as key components in these materials. The electron-deficient nature of the pyridazine ring can be modulated by introducing electron-donating or electron-withdrawing groups. The chloromethyl group facilitates the introduction of these substituents, allowing for precise tuning of the material's properties. For instance, pyridazine derivatives can be incorporated into conjugated polymer backbones or used as ligands in luminescent metal complexes for optoelectronic applications.

Strategy for Generating Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology. cam.ac.uk It aims to create collections (libraries) of structurally diverse small molecules to screen for novel biological activities. cam.ac.ukrsc.org Unlike target-oriented synthesis, which focuses on a single molecule, DOS explores broad regions of chemical space. nih.gov

A key principle of DOS is the use of versatile building blocks that can be elaborated through various reaction pathways to generate a wide range of molecular scaffolds. This compound is an ideal synthon for this purpose. Its well-defined reactivity allows it to participate in a multitude of reactions. Starting from this single precursor, chemists can introduce diversity at the chloromethyl position by reacting it with a library of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This "appendage diversity" creates a large number of related, yet distinct, molecules. Furthermore, the pyridazine core itself can be subjected to subsequent reactions, leading to skeletal diversity. The resulting chemical libraries, such as those available from commercial suppliers, are invaluable resources for high-throughput screening campaigns to identify new drug leads or functional molecules. chemdiv.com

Perspectives on Future Research and Innovation in 4 Chloromethyl Pyridazine Chemistry

Exploration of Unconventional Reactivity Modes

While 4-(chloromethyl)pyridazine is primarily utilized for its electrophilic chloromethyl group in nucleophilic substitution reactions, future research will likely focus on unlocking less conventional reactivity patterns. This exploration could significantly broaden its synthetic utility.

One promising area is the engagement of the pyridazine (B1198779) core and the chloromethyl group in novel photochemical reactions. The photochemistry of pyridazine derivatives, such as N-oxides and azido-pyridazines, has been shown to yield complex transformations, including ring-opening and the formation of other heterocyclic systems like pyrazoles. proquest.comresearchgate.netresearchgate.net For instance, the irradiation of pyridazine N-oxides can lead to diazo intermediates that can be trapped to form diverse molecular scaffolds. nih.gov Future studies could investigate the photochemical behavior of this compound and its derivatives, potentially leading to new light-induced carbon-carbon and carbon-heteroatom bond-forming strategies.

Another innovative frontier is the concept of "skeletal editing," which involves the direct conversion of one heterocyclic system into another. nih.govresearchgate.netchemrxiv.orgsynthical.comresearchgate.net Recent breakthroughs have demonstrated the ability to transform ubiquitous pyridine (B92270) scaffolds into the less accessible pyridazine ring through a direct carbon-to-nitrogen atom replacement. nih.govresearchgate.netchemrxiv.orgsynthical.comresearchgate.net This strategy, involving steps like N-amination followed by a rearrangement, could revolutionize the synthesis of pyridazines, making a vast array of substituted pyridazines, including derivatives of this compound, accessible from readily available pyridine precursors. chemrxiv.orgresearchgate.net

Furthermore, unconventional cross-coupling reactions offer significant potential. While palladium-catalyzed cross-coupling reactions are standard in modern synthesis, achieving selectivity at positions distal to the ring nitrogens in dihaloheteroarenes is challenging. nsf.gov Research into ligand-controlled cross-coupling reactions could enable the selective functionalization of the pyridazine ring of this compound at unconventional positions, opening up new avenues for structural diversification. nsf.gov By moving beyond the predictable reactivity of the chloromethyl group, chemists can unlock new synthetic pathways and access novel chemical space.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant opportunity to enhance the efficiency, safety, and scalability of reactions involving this compound. Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. mdpi.com

The synthesis of heterocyclic compounds, which often involves multistep sequences and potentially hazardous reagents, is particularly well-suited for flow technology. vapourtec.commdpi.comacs.org For example, the synthesis of trifluoromethylated N-fused heterocycles has been successfully translated from batch to a continuous-flow process, resulting in rapid reactions under mild conditions with high yields. acs.org Similarly, reactions involving this compound, which can be highly reactive, could be performed more safely and with greater reproducibility in a continuous-flow setup. This approach minimizes the volume of reactive material at any given time and allows for precise temperature control, mitigating the risk of runaway reactions.

Automated systems can be coupled with flow reactors to perform reaction screening and optimization with minimal human intervention. mdpi.com These platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify optimal reaction conditions. This is particularly valuable for developing robust synthetic routes for the production of active pharmaceutical ingredients (APIs). The one-flow synthesis of the anticancer drug imatinib, which involves a 4-(chloromethyl)benzoyl chloride reagent, highlights the potential of this technology for complex multistep syntheses. mdpi.com Applying similar automated flow strategies to the derivatization of this compound could accelerate the discovery and development of new pyridazine-based drug candidates.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Enhanced safety by minimizing reaction volume and enabling better heat dissipation. |

| Scalability | Often requires re-optimization for scale-up. | More straightforward and predictable scalability. |

| Automation | More complex to fully automate. | Easily integrated with automated pumps, reactors, and analytical tools. |

| Efficiency | Can involve lengthy reaction times and workup procedures. | Often results in shorter reaction times and streamlined processing. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even aiding in the discovery of new synthetic routes. beilstein-journals.orgbohrium.comnih.gov Applying these computational approaches to the chemistry of this compound could dramatically accelerate research and development.

ML models can be trained on large datasets of chemical reactions to predict the performance of a given transformation under various conditions. semanticscholar.org For instance, ML has been used to predict the optimal catalyst, base, and solvent for complex reactions like the Suzuki-Miyaura coupling of heterocyclic building blocks. acs.org Given the importance of cross-coupling reactions in modifying pyridazine scaffolds, a similar ML-driven approach could be used to optimize the synthesis of derivatives from this compound, saving significant experimental time and resources. nih.gov Active learning algorithms can further refine this process by intelligently selecting the most informative experiments to perform, efficiently navigating the vast parameter space of a chemical reaction to find the optimal conditions. nih.gov

Design of Next-Generation Pyridazine-Based Scaffolds

The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in favorable interactions with biological targets. nih.govnih.gov As a versatile building block, this compound is ideally positioned for the construction of novel, next-generation pyridazine-based scaffolds with enhanced therapeutic potential.

Future research will focus on using this compound to synthesize complex, polycyclic and fused heterocyclic systems. For example, it can serve as a key starting material for the synthesis of pyrido[3,4-c]pyridazines and other fused systems that are of interest in medicinal chemistry. mdpi.comcombichemistry.comnih.gov The synthesis of pyridazino[4,3-c:5,6-c′]diquinolines demonstrates the potential to build intricate molecular architectures from simple pyridazine precursors. mdpi.com These complex scaffolds can present unique three-dimensional shapes and pharmacophoric features, enabling them to interact with biological targets in novel ways.

The design of these next-generation scaffolds will be heavily influenced by a deeper understanding of structure-activity relationships (SAR). By systematically modifying the core pyridazine structure using this compound as an anchor point, researchers can develop potent and selective inhibitors for a range of therapeutic targets. Recent efforts have led to the discovery of novel pyridazine-based compounds with promising anticancer, anti-inflammatory (COX-2 inhibitors), and ALK5 inhibitory activities. mdpi.comnih.govmatilda.sciencejst.go.jp The strategic design of these molecules, often guided by computational modeling, allows for the optimization of their pharmacokinetic properties and target engagement. nih.gov The continued use of this compound in such design strategies will undoubtedly lead to the discovery of new and improved therapeutic agents.

Table 2: Examples of Bioactive Scaffolds Incorporating the Pyridazine Ring

| Scaffold Class | Therapeutic Target/Activity | Reference |

| Pyrimido-pyridazine derivatives | Anticancer (Tyrosine-protein kinase inhibitors) | nih.gov |

| Pyridazine-based thiazoles | Anti-inflammatory (COX-2 inhibitors) | mdpi.com |

| 4,6-Disubstituted pyridazines | ALK5 inhibitors (Anticancer, Antifibrotic) | matilda.science |

| 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones | Multifunctional agents for Alzheimer's disease | nih.gov |

| Fused Pyridazino-diquinolines | Potential in supramolecular chemistry and materials science | mdpi.com |

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(Chloromethyl)pyridazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves chloromethylation of pyridazine derivatives. For example, zinc chloride-catalyzed reactions with chloromethyl methyl ether under acidic conditions (e.g., HCl) are effective, as demonstrated in the chloromethylation of 3-methyl-4-methoxy-6-hydroxymethyl pyridazine . Key parameters include:

- Catalyst : ZnCl₂ enhances electrophilic substitution.

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMA) improve solubility.

Purification via column chromatography (e.g., chloroform:methanol gradients) or crystallization from diethyl ether is recommended to isolate high-purity products .

Q. Q2. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to identify the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm for CH₂Cl in ¹H NMR) and pyridazine ring protons (δ 7.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₅ClN₂: calc. 129.01) .

- X-ray Crystallography : For unambiguous confirmation, as seen in structurally related pyridazine derivatives .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the chloromethyl group in this compound during nucleophilic substitution?

Methodological Answer: The chloromethyl group undergoes SN2 reactions due to its sp³-hybridized carbon and good leaving group (Cl⁻). For example:

- Amination : React with primary/secondary amines (e.g., piperazine) in polar solvents (DMF/DMA) at 80–100°C to form pyridazine-based pharmacophores .

- Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura coupling with aryl boronic acids to expand the aromatic system .

Mechanistic studies should monitor reaction kinetics via HPLC and DFT calculations to evaluate transition-state energetics .

Q. Q4. How can researchers address contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from differences in:

- Substituent Effects : Modifications at the pyridazine ring (e.g., chloro, methyl groups) alter electronic properties and bioactivity. Compare derivatives like 3-chloro-6-piperazinyl pyridazine (anti-bacterial) vs. 4-(chloromethyl) analogs (anti-viral) .

- Assay Conditions : Standardize cell culture models (e.g., EC₅0 values in HCV NS5B inhibition assays) and control for metabolic stability (e.g., microsome t₁/₂ measurements) .

- Structural Validation : Ensure synthesized compounds are >95% pure (HPLC) and stereochemically defined (X-ray/NOESY) .

Q. Q5. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

Methodological Answer:

- pH Control : Maintain solutions at pH 4–6 to minimize hydrolysis of the chloromethyl group.

- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use .

- Stabilizing Agents : Add antioxidants (e.g., BHT) or cyclodextrins to encapsulate the compound and reduce degradation .

Experimental Design & Data Analysis

Q. Q6. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Variable Substituents : Synthesize derivatives with systematic changes (e.g., electron-withdrawing groups at position 3 vs. position 6) .

- Biological Screening : Test against target enzymes (e.g., HCV NS5B polymerase) and off-target panels to assess selectivity .

- Computational Modeling : Use molecular docking (AutoDock) and QSAR to predict binding affinities and prioritize analogs .

Q. Q7. What analytical techniques resolve challenges in quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to separate impurities.

- Limit of Detection (LOD) : Validate methods per ICH guidelines, achieving LOD < 0.1% for common byproducts (e.g., hydrolyzed pyridazine alcohols) .

Safety & Handling

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal as hazardous waste .

Emerging Applications

Q. Q9. How is this compound utilized in the development of metal-organic frameworks (MOFs) or agrochemicals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.